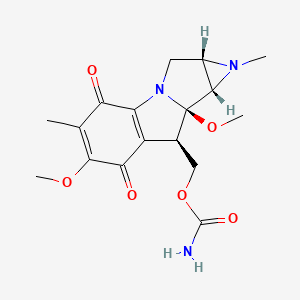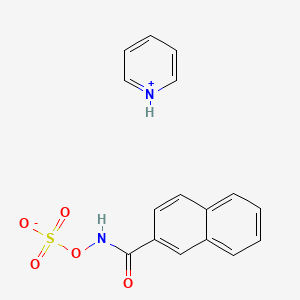![molecular formula C58H89N19O27S2 B14450921 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-71-9](/img/structure/B14450921.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tallysomycin S(sub 4b) copper complex is a derivative of the tallysomycin family, which is related to the bleomycin group of glycopeptide antibiotics. These compounds are known for their antitumor properties and are isolated from the fermentation broths of Streptoalloteichus hindustanus . The copper complex form of tallysomycin S(sub 4b) enhances its stability and biological activity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 4b) copper complex involves the biosynthetic incorporation of diamines into the tallysomycin molecule during fermentation. This process results in the formation of new derivatives with or without the lysine moiety in the subterminal position . The copper complex is then formed by chelating the tallysomycin derivative with copper ions, typically resulting in a blue powder .
Industrial Production Methods
Industrial production of tallysomycin S(sub 4b) copper complex follows a similar biosynthetic route, with large-scale fermentation processes being employed. The fermentation medium is supplemented with specific diamines to yield the desired tallysomycin derivatives, which are then isolated and purified. The copper chelation step is performed post-purification to obtain the final copper complex .
Analyse Des Réactions Chimiques
Types of Reactions
Tallysomycin S(sub 4b) copper complex undergoes various chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS).
Reduction: The complex can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the copper ion is replaced by other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Ligand exchange reactions often involve the use of chelating agents or competing metal ions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of ROS, while reduction reactions can yield reduced forms of the complex. Substitution reactions result in new metal complexes with different ligands .
Applications De Recherche Scientifique
Tallysomycin S(sub 4b) copper complex has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-ligand interactions and redox chemistry.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Mécanisme D'action
The mechanism of action of tallysomycin S(sub 4b) copper complex involves the generation of ROS through redox cycling of the copper ion. These ROS cause oxidative damage to cellular components, including DNA, proteins, and lipids . The complex also binds to DNA, leading to strand breaks and inhibition of DNA synthesis . The molecular targets include cellular enzymes and DNA, with pathways involving oxidative stress responses and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bleomycin: Another glycopeptide antibiotic with similar antitumor properties.
Phleomycin: A related compound with antimicrobial activity.
Zorbamycin: Another member of the bleomycin family with distinct structural features.
Uniqueness
Tallysomycin S(sub 4b) copper complex is unique due to its enhanced stability and biological activity conferred by the copper ion. This complex exhibits higher cytotoxicity and ROS generation compared to its non-copper counterparts . Additionally, the specific incorporation of diamines during biosynthesis provides structural diversity and potential for targeted therapeutic applications .
Propriétés
Numéro CAS |
77368-71-9 |
|---|---|
Formule moléculaire |
C58H89N19O27S2 |
Poids moléculaire |
1548.6 g/mol |
Nom IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C58H89N19O27S2/c1-16-32(74-47(76-45(16)63)22(5-29(61)83)67-9-21(60)46(64)92)49(94)75-34(42(23-10-66-15-69-23)101-57-44(38(88)35(85)27(11-78)100-57)102-56-40(90)43(103-58(65)97)36(86)28(12-79)99-56)51(96)70-17(2)26(82)6-30(84)73-33(18(3)80)50(95)77-52(104-55-39(89)37(87)31(62)19(4)98-55)41(91)54-72-25(14-106-54)53-71-24(13-105-53)48(93)68-8-20(81)7-59/h10,13-15,17-22,26-28,31,33-44,52,55-57,67,78-82,85-91H,5-9,11-12,59-60,62H2,1-4H3,(H2,61,83)(H2,64,92)(H2,65,97)(H,66,69)(H,68,93)(H,70,96)(H,73,84)(H,75,94)(H,77,95)(H2,63,74,76) |
Clé InChI |
PKKLTUMPLGJUAU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCC(CN)O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)






![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)



